2,3,3',4,4',5,5'-Heptachlorobiphenyl
Overview
Description
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their environmental persistence and potential health impacts. Polychlorinated biphenyls were widely used in various industrial applications until their production was banned in many countries due to their toxicological properties and environmental persistence .
Scientific Research Applications
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:
Environmental Chemistry: Studying the persistence, bioaccumulation, and degradation pathways of polychlorinated biphenyls in various environmental matrices.
Toxicology: Investigating the toxic effects of polychlorinated biphenyls on human health and wildlife, including their role as endocrine disruptors and carcinogens.
Analytical Chemistry: Developing analytical methods for the detection and quantification of polychlorinated biphenyls in environmental and biological samples.
Bioremediation: Exploring microbial and chemical methods for the degradation and detoxification of polychlorinated biphenyls in contaminated sites .
Mechanism of Action
Biochemical Pathways
The activation of these genes mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . This process is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Result of Action
The result of the action of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is the disruption of normal cellular functions. It can lead to disturbances in the hepatic porphyrin pathway , which is crucial for the production of heme, a component of hemoglobin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment and have a significant impact on health and the environment .
Safety and Hazards
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is classified as a persistent organic pollutant and an endocrine disruptor . It is also considered a hazard due to its resistance to environmental degradation and its ability to bioaccumulate and biomagnify . Safety data sheets indicate that it is a hazard with warning labels of H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long-lasting effects) .
Biochemical Analysis
Biochemical Properties
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with sulfotransferase enzymes, which utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone . Additionally, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can influence the activity of microsomal and cytosolic enzymes, impacting the regulation of estrogen receptor activity by metabolizing free estradiol .
Cellular Effects
The effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl on various cell types and cellular processes are profound. This compound can disrupt cellular communication, promote tumor growth, and alter cell signaling pathways . It has been observed to influence gene expression and cellular metabolism, leading to changes in cell function. For instance, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can induce disturbances in the hepatic porphyrin pathway, affecting liver function .
Molecular Mechanism
At the molecular level, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl exerts its effects through various mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1 . This binding interaction can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular responses. Additionally, 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can disrupt calcium homeostasis and protein kinase C translocation, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, leading to long-term persistence in the environment and biological systems . Studies have shown that 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl can induce disturbances in the hepatic porphyrin pathway several months after cessation of treatment, indicating long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle biochemical changes, while higher doses can lead to toxic or adverse effects . For example, in female rats, oral treatment with 7 mg/kg every other day for three months resulted in significant changes in microsomal and cytosolic enzyme activity and disturbances in the hepatic porphyrin pathway .
Metabolic Pathways
2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is involved in various metabolic pathways, including dechlorination, hydroxylation, and ring-opening pathways . These metabolic processes can lead to the formation of low-chlorinated PCBs and chlorobenzoic acid, which are further metabolized by enzymes and cofactors. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as ferric chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl rings .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination reaction was carefully monitored to achieve the desired degree of chlorination and to control the distribution of chlorine atoms on the biphenyl structure. The final product was then purified through distillation and other separation techniques to obtain the specific congener .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as zinc dust or sodium borohydride are used under mild conditions to selectively remove chlorine atoms.
Substitution: Reagents such as sodium hydroxide or ammonia are used under controlled conditions to achieve selective substitution
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl.
Reduction: Less chlorinated biphenyls with fewer chlorine atoms.
Substitution: Biphenyl derivatives with functional groups replacing chlorine atoms
Comparison with Similar Compounds
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
- 2,2’,3,4,4’,5,6’-Heptachlorobiphenyl
- 2,2’,3,4,5,5’,6-Heptachlorobiphenyl
Comparison: 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and degradation pathways, making it a compound of particular interest in environmental and toxicological studies .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWBXBYHDRROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074144 | |
Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-31-9 | |
Record name | PCB 189 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,3',4',5'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the chorioallantoic membrane (CAM) of bird embryos be used as an indicator of exposure to PCBs like PCB 189?
A1: Yes, the research by [Henshel et al. (2005)] [] demonstrates that the CAM can be a valuable tool for estimating avian exposure to PCBs, including PCB 189. The study found a strong positive correlation between the total PCB mass in the CAM and the PCB concentrations measured in both adult hens and their eggs. This suggests that the CAM accumulates PCBs present in the environment and reflects the overall exposure levels in birds. This finding is significant because it offers a less invasive method for assessing PCB contamination in bird populations compared to traditional methods requiring tissue biopsies.
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